molecular formula C17H19BrN2O3S B258515 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

Numéro de catalogue B258515
Poids moléculaire: 411.3 g/mol
Clé InChI: BQMMMBLHCHIMCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, also known as BAY 43-9006, is a synthetic small molecule drug that has been developed for the treatment of cancer. BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Mécanisme D'action

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 inhibits several kinases involved in tumor growth and angiogenesis. It inhibits RAF kinase, which is involved in the MAPK signaling pathway and promotes cell proliferation. It also inhibits VEGFR and PDGFR, which are involved in angiogenesis and promote the formation of new blood vessels to supply nutrients to tumors. By inhibiting these kinases, this compound 43-9006 blocks tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis and reduces tumor blood supply. This compound 43-9006 has been shown to have anti-tumor activity in preclinical and clinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is its broad spectrum of kinase inhibition, which makes it a potential therapeutic agent for the treatment of various types of cancer. Another advantage is its oral bioavailability, which makes it convenient for patients to take. However, this compound 43-9006 has some limitations for lab experiments. It is a small molecule drug that can be difficult to synthesize and purify. It also has some off-target effects, which can lead to unwanted side effects.

Orientations Futures

There are several future directions for the development of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006. One direction is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another direction is the identification of biomarkers that can predict response to this compound 43-9006 and guide patient selection. Additionally, the development of new formulations of this compound 43-9006 with improved pharmacokinetic properties and reduced toxicity is an important direction for future research.
Conclusion:
This compound 43-9006 is a synthetic small molecule drug that has been developed for the treatment of cancer. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. This compound 43-9006 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. There are several future directions for the development of this compound 43-9006, including the development of combination therapies, the identification of biomarkers, and the development of new formulations.

Méthodes De Synthèse

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is synthesized by reacting 3-bromoaniline with methylsulfonyl chloride to form 3-bromo(methylsulfonyl)aniline. The resulting compound is then reacted with 3,4-dimethylphenylacetic acid to form this compound 43-9006. The synthesis method has been optimized to produce high yields of this compound 43-9006 with high purity.

Applications De Recherche Scientifique

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several kinases involved in tumor growth and angiogenesis, including RAF, VEGFR, and PDGFR. This compound 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In clinical trials, this compound 43-9006 has shown promising results in improving overall survival and progression-free survival in patients with advanced cancer.

Propriétés

Formule moléculaire

C17H19BrN2O3S

Poids moléculaire

411.3 g/mol

Nom IUPAC

2-(3-bromo-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C17H19BrN2O3S/c1-12-7-8-15(9-13(12)2)19-17(21)11-20(24(3,22)23)16-6-4-5-14(18)10-16/h4-10H,11H2,1-3H3,(H,19,21)

Clé InChI

BQMMMBLHCHIMCJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)C

SMILES canonique

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.